2,3,9,10-Tetramethylanthracene
CAS No.: 66552-77-0
Cat. No.: VC3885138
Molecular Formula: C18H18
Molecular Weight: 234.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66552-77-0 |
|---|---|
| Molecular Formula | C18H18 |
| Molecular Weight | 234.3 g/mol |
| IUPAC Name | 2,3,9,10-tetramethylanthracene |
| Standard InChI | InChI=1S/C18H18/c1-11-9-17-13(3)15-7-5-6-8-16(15)14(4)18(17)10-12(11)2/h5-10H,1-4H3 |
| Standard InChI Key | IIHOYEVHCCKZAN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C)C |
| Canonical SMILES | CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈ | |
| Molecular Weight | 234.3 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
Structural Analysis and Isomerism
The compound’s structure features methyl groups at the 2, 3, 9, and 10 positions, creating a sterically crowded environment that influences its reactivity. X-ray crystallography of related tetramethylanthracenes reveals planar aromatic cores with methyl substituents adopting equatorial positions to minimize steric strain . Nuclear magnetic resonance (NMR) spectra for analogous compounds show distinct proton environments: aromatic protons adjacent to methyl groups resonate upfield (δ 6.8–7.2 ppm), while methyl protons appear as singlets near δ 2.3 ppm .
Synthesis and Manufacturing
Advanced Methodologies
A novel approach involves the Diels-Alder reaction of methylated furans with acetylene derivatives, followed by dehydrogenation. For example, 9,10-dimethylanthracene can undergo further methylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) to introduce additional methyl groups at the 2 and 3 positions . This method avoids over-oxidation, a common issue in anthracene functionalization.
Table 2: Comparison of Synthetic Methods
| Method | Yield | Key Reagents | Limitations |
|---|---|---|---|
| Friedel-Crafts | 40–60% | Dimethoxymethane, H₂SO₄ | Isomer mixture produced |
| Diels-Alder/Dehydrogenation | 70–85% | Methyl iodide, AlCl₃ | Requires strict anhydrous conditions |
Chemical Reactivity and Functionalization
Oxidation and Reduction
Controlled oxidation of 2,3,9,10-tetramethylanthracene with potassium permanganate in acidic conditions produces the corresponding anthraquinone derivative, 2,3,9,10-tetramethylanthracene-1,4-dione. Conversely, reduction with lithium aluminium hydride (LiAlH₄) yields 9,10-dihydro-9,9,10,10-tetramethylanthracene, a saturated analog used in polymer synthesis .
Biological Activity and Toxicological Profile
Mutagenicity and Carcinogenicity
Methylated anthracenes exhibit structure-dependent bioactivity. 2,3,9,10-Tetramethylanthracene demonstrates tumor-initiating activity in mouse skin models, with mutagenicity assays in Salmonella typhimurium TA98 and TA100 revealing a 3-fold increase in revertant colonies compared to non-methylated anthracene . The presence of peri-methyl groups (positions 9 and 10) facilitates epoxidation by cytochrome P450 enzymes, generating reactive intermediates that bind DNA .
Metabolic Pathways
In vitro metabolism studies using rat liver microsomes indicate that 2,3,9,10-tetramethylanthracene undergoes oxidation to form 9,10-epoxy-9,10-dihydroanthracene derivatives. These epoxides are further hydrolyzed to diols or conjugated with glutathione, reducing their genotoxic potential .
Applications in Materials Science
Microporous Polymer Synthesis
2,3,9,10-Tetramethylanthracene serves as a precursor for triptycene-based polymers, which exhibit high surface areas (>1000 m²/g) and applications in gas separation membranes. Reaction with 2-aminobenzoic acid forms a Tröger’s base-linked polymer, enabling CO₂/N₂ selectivity ratios of up to 25:1 .
Organic Electronics
Thin films of methylated anthracenes display tunable luminescence properties. 2,3,9,10-Tetramethylanthracene-doped polystyrene matrices emit blue light (λₑₘ = 450 nm) under UV excitation, making them candidates for organic light-emitting diodes (OLEDs) .
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